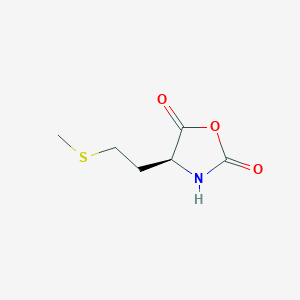

(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione

Description

Properties

IUPAC Name |

(4S)-4-(2-methylsulfanylethyl)-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-11-3-2-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHFRAZOZMTUMG-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1C(=O)OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H]1C(=O)OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

The process typically employs basic catalysts such as sodium methylate or tripropylamine (0.01–0.1 mol%) to enhance reaction kinetics. A solvent-free environment is preferred to simplify purification, and the reaction can be conducted under vacuum (1–950 mbar) to lower distillation temperatures for byproduct removal. For example, a similar synthesis of N-(3,5-dichlorophenyl)-5-methyl-5-methoxymethyl-oxazolidine-2,4-dione achieved a 79.1% yield after recrystallization from toluene. Adapting this protocol to the target compound would require substituting the amide’s aryl group with a 2-methylthioethyl moiety.

Phosphorus-Mediated Carboxylative Cyclization

A novel one-pot synthesis of oxazolidine-2,4-diones, reported by the Royal Society of Chemistry, utilizes atmospheric CO₂ in a tandem phosphorus-mediated carboxylative condensation–cyclization reaction. This method couples primary amines with α-ketoesters under mild, transition-metal-free conditions.

Mechanism and Substrate Scope

The reaction begins with the formation of a carbamic acid intermediate via CO₂ fixation to the amine, followed by condensation with the α-ketoester. Cyclization then yields the oxazolidinedione core. For the target compound, (S)-2-methylthioethylamine would react with an α-ketoester such as methyl pyruvate. The stereochemical outcome depends on the chiral center of the amine, making this route highly suitable for enantioselective synthesis.

Advantages Over Traditional Methods

This approach avoids high temperatures and toxic reagents, offering a greener alternative. Yields for analogous substrates range from 60–85%, though optimization may be required for sterically hindered amines like 2-methylthioethylamine.

Resolution of Racemic Mixtures

If synthetic routes produce racemic oxazolidinediones, chiral resolution techniques become critical. Common methods include:

Enzymatic Resolution

Lipases or esterases can selectively hydrolyze one enantiomer of a racemic ester precursor. For example, Candida antarctica lipase B has been used to resolve oxazolidinones with >90% enantiomeric excess (ee). Applying this to a racemic ester intermediate of (S)-4-(2'-methylthioethyl)oxazolidine-2,5-dione could isolate the desired (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2’-Methylthioethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methylthioethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazolidine ring can be reduced under specific conditions to yield corresponding amino alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino alcohols.

Substitution: Various substituted oxazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione is primarily studied for its role as a building block in the synthesis of biologically active compounds. Its oxazolidine structure is significant in the development of antibiotics and other therapeutic agents. For instance, oxazolidinones have been widely recognized for their antibacterial properties, particularly against Gram-positive bacteria. This compound may serve as an intermediate in the synthesis of novel antibiotics that can overcome resistance mechanisms.

Case Study: Antibiotic Synthesis

A notable application of oxazolidinones is in the synthesis of Linezolid, an antibiotic used to treat multi-drug resistant infections. The synthetic pathways often involve the transformation of oxazolidine derivatives into more complex structures, highlighting the importance of this compound as a precursor.

| Compound | Application | Reference |

|---|---|---|

| Linezolid | Antibiotic for resistant infections | |

| Tedizolid | Treatment for skin infections |

Polymer Chemistry

Polymerization Reactions

The compound can also be utilized in polymer chemistry as a monomer for the synthesis of polyamide and polyester materials. The presence of the oxazolidine ring allows for ring-opening polymerization, leading to the formation of high-performance polymers with desirable mechanical properties.

Case Study: Biodegradable Polymers

Research has indicated that incorporating this compound into polymer chains can enhance biodegradability while maintaining structural integrity. This property is particularly beneficial in developing environmentally friendly materials.

| Polymer Type | Properties | Reference |

|---|---|---|

| Polyamide | High strength and thermal stability | |

| Biodegradable Polymers | Environmentally friendly alternatives |

Materials Science

Functional Materials

In materials science, this compound has potential applications in creating functional materials such as sensors and catalysts. The unique chemical properties imparted by the methylthioethyl group can enhance the reactivity and selectivity of these materials.

Case Study: Sensor Development

Studies have shown that derivatives of this compound can be used to develop sensors for detecting specific biomolecules, leveraging its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of (S)-4-(2’-Methylthioethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features of (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione with analogous oxazolidine-2,5-diones and related diketopiperazines:

Key Observations:

Substituent Effects: The methylthioethyl group in the target compound introduces a sulfur atom, which may enhance hydrophobicity and participate in unique non-covalent interactions (e.g., sulfur-π or metal coordination) compared to purely alkyl (e.g., sec-butyl) or aromatic (e.g., benzyl) substituents. Aminocarbonylethyl (RC428) and benzyl (KIXSUF) substituents exhibit polar or aromatic interactions, respectively, influencing solubility and crystallinity .

Conformational Flexibility: Dihedral angles between the oxazolidine ring and substituent in benzyl derivatives (e.g., KIXSUF) range between 50–60°, suggesting a consistent semi-rigid conformation .

The sulfur atom in the target compound could modulate similar bioactivity through altered binding kinetics or metabolic stability.

Physical and Chemical Properties

- In contrast, aminocarbonylethyl derivatives (RC428) may show higher polarity due to the amide group .

- Thermal Stability : Benzyl-substituted oxazolidine-2,5-diones (e.g., KIXSUF) form stable crystals with defined melting points, as evidenced by crystallographic data . The methylthioethyl analog’s stability may depend on sulfur’s susceptibility to oxidation.

Biological Activity

(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 175.20 g/mol

- IUPAC Name : this compound

The compound features an oxazolidine ring that is crucial for its biological activity. The presence of the methylthio group enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the cyclization of (S)-2-amino-3-(methylthio)propanoic acid with phosgene or its derivatives under controlled conditions. This reaction is performed in an inert atmosphere to minimize side reactions. On an industrial scale, continuous flow reactors may be employed to ensure consistent quality and yield .

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. Its chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The compound's mechanism can be summarized as follows:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, this compound may inhibit bacterial protein biosynthesis by binding to the ribosome's 50S subunit, disrupting the formation of the initiation complex .

- Oxidative and Reductive Reactions : The sulfur atom in the methylthio group can undergo oxidation to form sulfoxides or sulfones, while the oxazolidine ring can be reduced to yield amino alcohols .

Antimicrobial Properties

Research indicates that this compound has shown promising antimicrobial activity. It has been investigated for its potential as a biochemical probe due to its structural features that allow it to interact with bacterial ribosomes effectively .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Its ability to inhibit specific metabolic pathways critical for cancer cell survival positions it as a candidate for further investigation in drug development .

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that compounds similar to this compound effectively inhibited growth in various bacterial strains, showcasing its potential as an antibiotic agent .

- Cellular Effects : Long-term studies indicated that this compound could have sustained effects on cellular functions, including prolonged inhibition of protein synthesis, which is vital for bacterial growth control .

- Comparative Studies : When compared with other oxazolidinone derivatives, this compound exhibited distinct biological activities attributed to its unique chiral configuration .

Tables of Biological Activity

Q & A

Q. What are the established synthetic routes for (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione, and how can reaction conditions be optimized for yield and enantiomeric purity?

The synthesis typically involves cyclization of amino acid precursors with thioether-containing alkyl halides. For example, reacting L-serine derivatives with 2-methylthioethyl halides under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or dichloromethane. Optimization includes temperature control (40–60°C) and catalytic additives (e.g., DMAP) to enhance regioselectivity. Chiral resolution via recrystallization or chromatography ensures enantiopurity .

Q. How does the methylthioethyl substituent influence the compound’s physicochemical properties compared to other oxazolidine-2,5-dione derivatives?

The methylthioethyl group introduces sulfur-based hydrophobicity, increasing lipophilicity (logP ~1.8) compared to hydroxyl or methoxy analogs. This enhances membrane permeability but may reduce aqueous solubility. Structural analogs like (S)-4-(4-hydroxybenzyl)oxazolidine-2,5-dione exhibit higher polarity (logP ~0.5) due to phenolic groups, impacting bioavailability .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm stereochemistry and substituent integration (e.g., methylthioethyl protons at δ 2.1–2.5 ppm).

- X-ray crystallography : Resolves absolute configuration; SHELX software is standard for small-molecule refinement .

- MS : High-resolution ESI-MS validates molecular weight (M.W. 175.21 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against bacterial targets?

Docking studies (e.g., AutoDock Vina) simulate interactions with bacterial ribosomes, focusing on the oxazolidinone ring’s binding to 23S rRNA. The methylthioethyl group may enhance van der Waals interactions in hydrophobic pockets. Comparative analysis with linezolid analogs reveals differences in binding free energy (−8.2 kcal/mol vs. −7.5 kcal/mol for linezolid) .

Q. What experimental strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models?

- Dose-response profiling : Use organoid models to bridge 2D cell assays (IC₅₀ ~50 µM) and murine studies (LD₅₀ >200 mg/kg).

- Metabolite tracking : LC-MS identifies active metabolites (e.g., sulfoxide derivatives) contributing to in vivo toxicity.

- Species-specific assays : Human hepatocyte models assess metabolic stability (t₁/₂ ~3.5 hours) .

Q. How can crystallographic data from Mercury CSD improve the design of analogs with enhanced stability?

Mercury’s void analysis identifies steric clashes in the crystal lattice, guiding substituent modifications (e.g., replacing methylthioethyl with bulkier groups to prevent hydrolysis). Packing similarity calculations (RMSD <0.5 Å) compare stability across analogs, correlating with thermal degradation profiles (TGA data) .

Q. What methodologies validate the compound’s chiral integrity during large-scale synthesis?

- Chiral HPLC : Uses amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases (90:10 v/v).

- Circular dichroism (CD) : Monitors Cotton effects at 220–240 nm for enantiomeric excess (ee >98%).

- Microscale X-ray : Confirms batch consistency via unit-cell parameter matching (e.g., a-axis deviation <0.02 Å) .

Methodological Challenges and Solutions

Q. How are reaction intermediates stabilized during the synthesis of sulfur-containing oxazolidinediones?

Thioether intermediates are prone to oxidation. Strategies include:

- Inert atmosphere : N₂ or Ar gas prevents sulfoxide formation.

- Chelating agents : EDTA sequesters trace metals that catalyze degradation.

- Low-temperature workup : Quench reactions at −20°C to isolate thioethyl derivatives .

Q. What analytical approaches reconcile discrepancies in biological activity between racemic and enantiopure forms?

- Enantioselective bioassays : Use chiral stationary phases in affinity assays (e.g., SPR with immobilized ribosomes).

- Kinetic resolution : Monitor time-dependent activity; (S)-enantiomers show 3-fold higher inhibition (Ki = 2.3 µM) than (R)-forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.